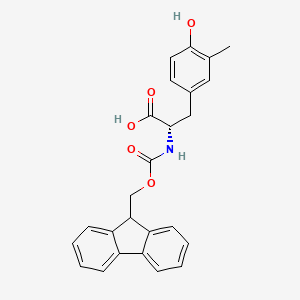

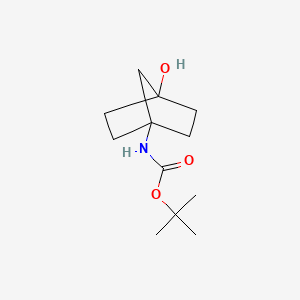

![molecular formula C8H8N2O B6300633 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 2231675-71-9](/img/structure/B6300633.png)

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is a heterocyclic compound . It is a part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridines . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The chemical modification of these compounds, such as the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, can lead to a large increase in their biological activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. The empirical formula of “1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is C8H8N2O, and its molecular weight is 148.16 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific derivative and reaction conditions. For example, amino groups can be introduced onto the 6-position of 7-azaindole to form multidentate agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” can be determined using various analytical techniques. For example, it is a solid compound .科学研究应用

Fibroblast Growth Factor Receptor Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .

Breast Cancer Treatment

Specifically, one derivative of the compound, referred to as “4h”, has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, this derivative inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis . It also significantly inhibited the migration and invasion of these cells .

MPS1 Inhibitors

The compound has also been used in the design of potent and selective inhibitors of the monopolar spindle 1 (MPS1) kinase . MPS1 plays a key role in ensuring accurate chromosome segregation during cell division, and its inhibition is being explored as a potential cancer treatment strategy .

Unique Chemical Collection

The compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers . This collection is used for a wide range of applications, including the development of new therapeutic agents .

Hep3B Cell Antiproliferative Agents

Derivatives of the compound have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . Hep3B is a cell line derived from a human liver carcinoma, so this application is particularly relevant to liver cancer research .

Human Neutrophil Elastase Inhibitors

The compound has also been used as a scaffold in the development of inhibitors of human neutrophil elastase (HNE) . HNE is a protease implicated in various inflammatory diseases, so these inhibitors could have potential therapeutic applications .

作用机制

属性

IUPAC Name |

1-methylpyrrolo[3,2-b]pyridin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-3-2-7-8(10)4-6(11)5-9-7/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNBYSFUPALMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)

![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)

![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)

![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)